molecular formula C6H13NNa2O6P2 B15192831 Disodium azacycloheptane diphosphonate CAS No. 62682-16-0

Disodium azacycloheptane diphosphonate

Cat. No.: B15192831
CAS No.: 62682-16-0
M. Wt: 303.10 g/mol
InChI Key: PXBZPVFAAVSLKY-UHFFFAOYSA-L
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Description

Disodium azacycloheptane diphosphonate is a chemical compound with the molecular formula C6H13NNa2O6P2. It is a disodium salt of azacycloheptane diphosphonic acid and is known for its chelating properties, which make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium azacycloheptane diphosphonate typically involves the reaction of azacycloheptane with phosphorous acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to neutralize the acidic by-products.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors to maintain optimal reaction conditions. The process ensures high purity and yield of the final product, which is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions: Disodium azacycloheptane diphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted azacycloheptane diphosphonates.

Scientific Research Applications

Disodium azacycloheptane diphosphonate has a wide range of applications in scientific research, including:

  • Chemistry: Used as a chelating agent to bind metal ions, which is essential in various chemical synthesis processes.

  • Biology: Employed in biological studies to investigate metal ion interactions with biological molecules.

  • Medicine: Utilized in medical research for its potential therapeutic properties, particularly in bone health and treatment of osteoporosis.

  • Industry: Applied in the manufacturing of cosmetics and personal care products as a stabilizer and to improve product stability.

Mechanism of Action

The compound exerts its effects primarily through its chelating properties, which allow it to bind metal ions. This binding action helps in stabilizing metal ions and preventing their undesirable effects in various applications. The molecular targets and pathways involved include metal ion transport and storage mechanisms.

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid (EDTA)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Nitrilotriacetic acid (NTA)

  • Citric acid

Properties

CAS No.

62682-16-0

Molecular Formula

C6H13NNa2O6P2

Molecular Weight

303.10 g/mol

IUPAC Name

disodium;hydroxy-[2-[hydroxy(oxido)phosphoryl]azepan-2-yl]phosphinate

InChI

InChI=1S/C6H15NO6P2.2Na/c8-14(9,10)6(15(11,12)13)4-2-1-3-5-7-6;;/h7H,1-5H2,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2

InChI Key

PXBZPVFAAVSLKY-UHFFFAOYSA-L

Canonical SMILES

C1CCC(NCC1)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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